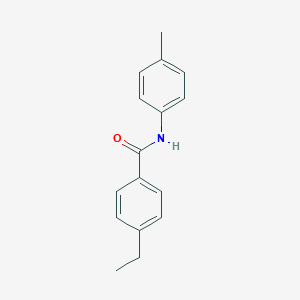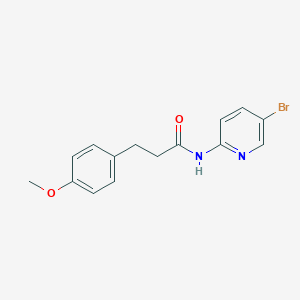
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood, but it is believed to exert its effects through modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and reduced symptoms of depression and anxiety. 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has also been found to have analgesic and anti-inflammatory effects, possibly through inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is its high selectivity and affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide.
Direcciones Futuras
There are several future directions for the study of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of more water-soluble derivatives of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which could improve its in vivo efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-benzhydrylpiperazine and N,N-dimethylacetamide. The resulting product is then treated with acetic anhydride and purified by column chromatography to obtain 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been found to have significant affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are all implicated in the pathophysiology of these disorders. 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKXJRRZFQSQMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)




![N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501519.png)



![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)